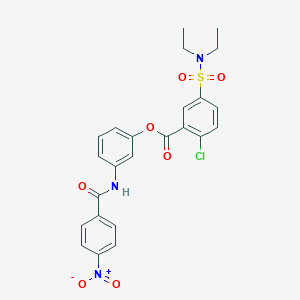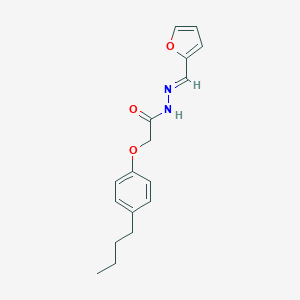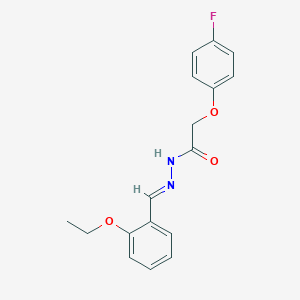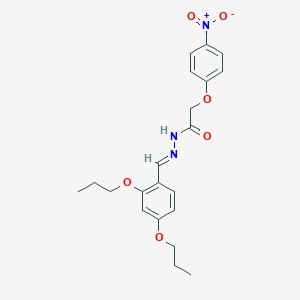
3-(4-NITROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrobenzamido group, a chlorobenzoate moiety, and a diethylsulfamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an amine.
Chlorination: Introduction of a chlorine atom to the benzoate ring, typically using thionyl chloride or phosphorus pentachloride.
Sulfamoylation: Addition of the diethylsulfamoyl group, often using diethylsulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for nitration and chlorination steps, and the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under specific conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom in the benzoate ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: Formation of 3-(4-aminobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action for compounds like 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amido and sulfamoyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate: Similar structure but with an amino group instead of a nitro group.
3-(4-Nitrobenzamido)phenyl 2-chloro-5-(methylsulfamoyl)benzoate: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.
Uniqueness
The presence of both a nitro group and a diethylsulfamoyl group in 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate makes it unique, as it combines the reactivity of the nitro group with the steric and electronic effects of the diethylsulfamoyl group, potentially leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C24H22ClN3O7S |
|---|---|
Poids moléculaire |
532g/mol |
Nom IUPAC |
[3-[(4-nitrobenzoyl)amino]phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C24H22ClN3O7S/c1-3-27(4-2)36(33,34)20-12-13-22(25)21(15-20)24(30)35-19-7-5-6-17(14-19)26-23(29)16-8-10-18(11-9-16)28(31)32/h5-15H,3-4H2,1-2H3,(H,26,29) |
Clé InChI |
CKZKBRHSQVGXJU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-5-[2-(3-chlorobenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B386961.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-fluorobenzohydrazide](/img/structure/B386962.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-nitrobenzohydrazide](/img/structure/B386963.png)


![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B386968.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}octanohydrazide](/img/structure/B386969.png)
![4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B386970.png)


![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B386974.png)

![3-nitro-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B386981.png)

